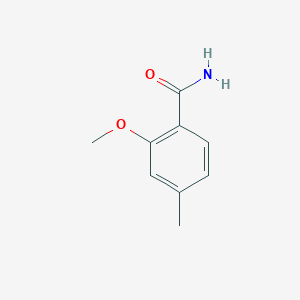

2-Methoxy-4-methylbenzamide

Description

Contextual Significance of Benzamide (B126) Derivatives in Scientific Discovery

Benzamide derivatives, characterized by a benzene (B151609) ring attached to an amide functional group, are a class of organic compounds with profound significance in scientific discovery, particularly in medicinal chemistry and drug development. rsc.orgresearchgate.net The amide bond is a fundamental linkage in biological systems, most notably in the structure of proteins, and its presence in synthetic molecules often imparts favorable biological properties. This structural motif is found in over a quarter of all active pharmaceutical ingredients, a testament to its importance. researchgate.net

The versatility of the benzamide scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of a compound's physical, chemical, and biological properties. rsc.org Researchers can systematically alter substituents on the benzene ring and the amide nitrogen to modulate factors such as solubility, stability, and binding affinity to biological targets. mdpi.com This adaptability has led to the development of benzamide derivatives with a broad spectrum of pharmacological activities, including antipsychotic, anti-inflammatory, antimicrobial, anticancer, and analgesic properties. rsc.orgrdd.edu.iq For instance, substituted benzamides like sulpiride (B1682569) and amisulpride (B195569) have been successfully employed in the treatment of psychiatric disorders by modulating dopaminergic systems. google.comsmolecule.com

Overview of Research Trajectories for Aryl Benzamides

Aryl benzamides, a subset of benzamides where the amide nitrogen is attached to an aromatic ring, are at the forefront of various research trajectories. In medicinal chemistry, they are extensively investigated as therapeutic agents that can interact with a diverse array of biological targets, including enzymes, receptors, and ion channels. rsc.orgresearchgate.net Their ability to act as inhibitors or modulators of these targets makes them valuable candidates for treating a wide range of diseases. researchgate.net For example, N-phenylbenzamide derivatives have been explored as potential antimicrobial, antimalarial, antiviral, and antidiabetic agents. researchgate.net

Beyond their direct therapeutic applications, aryl benzamides serve as crucial building blocks in organic synthesis. researchgate.net Their chemical stability and the reactivity of the aromatic ring and amide group allow for their use as starting materials in the creation of more complex molecules and novel chemical entities. researchgate.net A current area of research involves the use of aryl amino-oxetanes as bioisosteres for benzamides, aiming to improve pharmacokinetic properties while maintaining biological activity. mdpi.com This highlights the ongoing effort to innovate and refine the benzamide scaffold for enhanced performance in drug discovery. Furthermore, the incorporation of aryl benzamide moieties into larger structures has been a strategy in the development of materials with specific properties and in the synthesis of complex natural products.

Scope and Research Focus on 2-Methoxy-4-methylbenzamide

This article will now narrow its focus to the specific chemical compound This compound . This molecule, with its methoxy (B1213986) and methyl substituents on the benzene ring, represents a simple yet intriguing variation of the benzamide scaffold. The primary research interest in this compound lies in its utility as a chemical intermediate and a building block for the synthesis of more complex and potentially bioactive molecules.

Investigations into this compound have explored its synthesis and its role as a precursor in the creation of other chemical structures. For example, it has been utilized in the synthesis of analogues of the drug 'Monastrol' and in the preparation of fluorescent benzamide derivatives. researchgate.net The presence of the methoxy and methyl groups on the aromatic ring provides specific electronic and steric properties that can influence the reactivity and characteristics of the resulting molecules. The research trajectory for this compound is thus primarily centered on its application in synthetic chemistry, providing a foundation for the development of novel compounds with potential applications in medicinal chemistry and materials science.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | smolecule.com |

| CAS Number | 877759-77-8 | N/A |

| Molecular Formula | C₉H₁₁NO₂ | smolecule.com |

| Molecular Weight | 165.19 g/mol | smolecule.com |

| Canonical SMILES | CC1=CC(=C(C=C1)C(=O)N)OC | smolecule.com |

| InChI Key | UPJHXIIMQURMHK-UHFFFAOYSA-N | smolecule.com |

Spectroscopic Data of this compound

| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (125 MHz, CDCl₃) |

| δ 7.69 (d, J = 8.0 Hz, 1H, H-6) | δ 167.8 (C=O) |

| δ 6.92 (d, J = 2.5 Hz, 1H, H-3) | δ 157.2 (C-2) |

| δ 6.85 (dd, J = 8.0, 2.5 Hz, 1H, H-5) | |

| δ 3.87 (s, 3H, OCH₃) | |

| δ 2.39 (s, 3H, CH₃) | |

| δ 6.49 (bs, 1H, NH) | |

| Source: smolecule.com |

Detailed Research Findings

Research involving this compound has primarily focused on its role as a synthetic intermediate. A notable application is in the synthesis of N-substituted benzamide derivatives. For instance, a study detailed the synthesis of N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide and 2-methoxy-N-(4-methoxyphenyl)-4-methylbenzamide. researchgate.net This was achieved through a coupling reaction between 2-methoxy-4-methylbenzoic acid and the respective anilines, utilizing N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) as coupling agents. researchgate.net The resulting compounds were then further modified, for example, by oxidizing the methyl group to an aldehyde, demonstrating the utility of the this compound scaffold in creating more complex functionalized molecules. researchgate.net

Another line of research has explored the synthesis of this compound itself. A patented method describes its preparation from 3-methoxy-4-methylbenzoic acid. google.com The process involves the conversion of the benzoic acid to its corresponding acyl chloride using thionyl chloride, followed by a reaction with ammonia (B1221849) water to yield the final amide product. google.com This synthetic route provides a basis for the production of this compound for further research and development.

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO2 |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

2-methoxy-4-methylbenzamide |

InChI |

InChI=1S/C9H11NO2/c1-6-3-4-7(9(10)11)8(5-6)12-2/h3-5H,1-2H3,(H2,10,11) |

InChI Key |

UPJHXIIMQURMHK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)N)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Methoxy 4 Methylbenzamide and Its Derivatives

Established Synthetic Routes to 2-Methoxy-4-methylbenzamide

The synthesis of this compound, a significant intermediate in the creation of various organic compounds, is primarily achieved through established amidation reactions. These methods typically involve the coupling of a carboxylic acid with an amine.

The most direct and common approach for synthesizing this compound is through the amidation of 2-methoxy-4-methylbenzoic acid. This transformation can be accomplished using several methods, including the use of coupling reagents or by converting the carboxylic acid to a more reactive acyl chloride.

Amide bond formation can be effectively mediated by coupling reagents that activate the carboxylic acid. A widely used combination is N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt). luxembourg-bio.comuobabylon.edu.iqrdd.edu.iq In this process, the carboxylic acid reacts with DCC to form an O-acylisourea intermediate. luxembourg-bio.com This intermediate is highly reactive, but can also be susceptible to side reactions and racemization if the acid has a chiral center. The addition of HOBt mitigates these issues by converting the O-acylisourea into an active ester, which is more stable and less prone to side reactions. luxembourg-bio.comrsc.org This active ester then readily reacts with an amine to produce the desired amide and dicyclohexylurea (DCU), a byproduct that is typically insoluble and can be removed by filtration. luxembourg-bio.comuobabylon.edu.iq The reaction is often carried out at low temperatures to further minimize side reactions. uobabylon.edu.iq

| Coupling Reagent | Additive | Key Features | Ref |

| DCC | HOBt | Reduces epimerization, improves yields | luxembourg-bio.com |

| EDC | HOBt | Water-soluble carbodiimide, simplifies workup | ucl.ac.uksciepub.com |

| HATU | - | High efficiency, often used in solid-phase synthesis | luxembourg-bio.comucl.ac.uk |

| T3P | - | Preferred for larger scale reactions | ucl.ac.uk |

This table presents common coupling reagents and additives used in amidation reactions.

An alternative and robust method for synthesizing this compound involves the conversion of 2-methoxy-4-methylbenzoic acid to its corresponding acyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. ucl.ac.ukgoogle.com The resulting 2-methoxy-4-methylbenzoyl chloride is a highly reactive intermediate.

This acyl chloride is then reacted with ammonia (B1221849) or an appropriate amine to form the amide bond. google.com This two-step process is often efficient and high-yielding. For instance, a patented method describes the synthesis of 3-methoxy-4-methylbenzamide (B1613557) by heating 3-methoxy-4-methylbenzoic acid with thionyl chloride, followed by reaction with aqueous ammonia to achieve a 95% yield. google.com

| Chlorinating Agent | Reaction Conditions | Advantages | Ref |

| Thionyl Chloride (SOCl₂) | Often heated | Low cost, common reagent | ucl.ac.ukgoogle.com |

| Oxalyl Chloride ((COCl)₂) | Milder conditions | Byproducts are gaseous, simplifying purification | ucl.ac.uk |

This table highlights common chlorinating agents for acyl chloride formation.

This compound and its derivatives can also be synthesized through multi-step sequences starting from more basic aromatic precursors. These synthetic routes offer flexibility for introducing various substituents onto the aromatic ring. For example, a multi-step synthesis might involve the initial functionalization of a simple benzene (B151609) derivative, followed by a series of reactions to introduce the methoxy (B1213986), methyl, and amide groups in the desired positions. youtube.com Such strategies are crucial in medicinal chemistry for creating libraries of related compounds for structure-activity relationship (SAR) studies. researchgate.net Continuous-flow synthesis has also emerged as a powerful tool for multi-step synthesis, allowing for rapid and efficient production of complex molecules. rsc.org

In recent years, there has been a significant push towards developing more environmentally friendly methods for amide bond formation, aiming to reduce waste and avoid hazardous reagents. ucl.ac.uk One promising approach is the direct condensation of carboxylic acids and amines using catalysts under greener conditions. For instance, a method utilizing a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation has been reported for the synthesis of benzamide (B126) derivatives. researchgate.net This method offers advantages such as high efficiency, mild reaction conditions, short reaction times, and the use of a reusable catalyst. researchgate.net

Other green approaches include the use of methoxysilanes as coupling agents in solvent-free conditions, which provides good to excellent yields of amides. rsc.org Boric acid has also been explored as a catalyst for the direct amidation of benzoic acid, demonstrating the potential for using less toxic and more sustainable catalysts. sciepub.com Furthermore, catalytic methods for the methoxymethylation of primary amides using methanol (B129727) have been developed, offering a greener alternative to traditional multi-step protocols. rsc.org The palladium-catalyzed carbonylative amidation of aryl halides is another alternative that leverages the abundance of aryl halides as starting materials. ucl.ac.uk

Amidation Reactions from Substituted Benzoic Acids and Amines

Derivatization Strategies and Analogue Synthesis for Structural Modulation

The derivatization of the this compound scaffold is a key strategy for modulating its physicochemical and pharmacological properties. nih.govbohrium.com By systematically altering different parts of the molecule, researchers can explore structure-activity relationships and optimize compounds for specific biological targets. mdpi.combohrium.comnih.gov

Key areas for structural modification include:

The Amide Nitrogen: The hydrogen on the amide nitrogen can be substituted with various alkyl or aryl groups to explore the impact on binding and activity.

The Aromatic Ring: The positions on the benzene ring can be further substituted with different functional groups to fine-tune electronic and steric properties. For example, the introduction of electron-donating or electron-withdrawing groups can significantly impact a compound's interaction with a biological target. researchgate.net

For instance, in the development of inhibitors for specific enzymes or receptors, a variety of benzamide derivatives are often synthesized and tested. acs.orgacs.org This can involve coupling the benzamide core with different amine-containing fragments or modifying the substituents on the benzamide ring. nih.govnih.gov The synthesis of these analogues often employs the same fundamental amidation reactions described previously, but with a wider range of starting materials to generate a diverse library of compounds.

N-Substitution Reactions of the Amide Nitrogen

The nitrogen atom of the amide group in this compound is a key site for synthetic modification, allowing for the introduction of various substituents to modulate the compound's properties.

A common method for N-substitution involves the coupling of 2-methoxy-4-methylbenzoic acid with a substituted aniline. rjpbcs.com For instance, the reaction with 4-chloroaniline (B138754) or 4-methoxyaniline is facilitated by coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). rjpbcs.comresearchgate.net This reaction proceeds by activating the carboxylic acid, which is then susceptible to nucleophilic attack by the amine. rjpbcs.com

Detailed research has demonstrated the synthesis of various N-substituted derivatives. For example, N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide and 2-methoxy-N-(4-methoxyphenyl)-4-methylbenzamide have been successfully prepared using this coupling methodology. rjpbcs.comresearchgate.net The reaction conditions typically involve stirring a mixture of the carboxylic acid, the substituted aniline, DCC, and HOBt in a solvent like acetonitrile. rjpbcs.com

| Reactant 1 | Reactant 2 | Coupling Agents | Product |

| 2-methoxy-4-methylbenzoic acid | 4-chloroaniline | DCC, HOBt | N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide |

| 2-methoxy-4-methylbenzoic acid | 4-methoxyaniline | DCC, HOBt | 2-methoxy-N-(4-methoxyphenyl)-4-methylbenzamide |

Furthermore, N-alkylation of the amide nitrogen can be achieved. For instance, N-methylation of benzanilides has been accomplished using trimethyl phosphate (B84403) in the presence of a strong base like lithium diisopropylamide (LDA). thieme-connect.com This method offers a pathway to N-alkylated derivatives of this compound.

Aromatic Ring Functionalization and Modification

The aromatic ring of this compound offers several positions for functionalization, enabling the synthesis of a diverse array of derivatives.

One significant modification is the oxidation of the methyl group at the 4-position. Selenium dioxide (SeO₂) has been effectively used as an oxidizing agent to convert the methyl group into a formyl group (aldehyde). rjpbcs.comresearchgate.net This reaction is typically carried out by refluxing the N-substituted this compound with SeO₂ in a solvent such as 1,4-dioxane. rjpbcs.com This transformation is a key step in the synthesis of more complex heterocyclic structures, such as those analogous to Monastrol. rjpbcs.comresearchgate.net

Another avenue for modification is through electrophilic aromatic substitution. While direct halogenation often leads to the para product, specific methods can achieve ortho-chlorination of phenols, a related class of compounds. organic-chemistry.org For benzamides, functionalization can also be directed by existing substituents. The methoxy group, being an electron-donating group, can influence the regioselectivity of further substitutions.

Stereoselective Synthesis of Chiral Derivatives

The synthesis of chiral derivatives of this compound is crucial for applications where specific stereoisomers exhibit desired biological activity.

One approach to stereoselective synthesis involves the use of chiral auxiliaries or catalysts. For example, the asymmetric synthesis of piperidine (B6355638) derivatives, which can be conceptually related to derivatives of benzamides, has been achieved using acid-mediated amido cyclization reactions. researchgate.net The stereochemical outcome of such cyclizations can be influenced by factors like allylic 1,3-strain. researchgate.net

In the context of related benzamides, the development of chiral iodine(III) reagents has shown promise for stereoselective transformations. cardiff.ac.uk While not directly applied to this compound in the provided sources, these methods offer potential pathways for introducing chirality. For instance, chiral hypervalent iodine reagents have been used for the enantioselective α-acetoxylation of ketones. cardiff.ac.uk

Furthermore, solid-phase synthesis strategies have been developed for the stereoselective synthesis of complex heterocyclic structures derived from amino acids and benzoyl derivatives. acs.org These methods often involve tandem N-acyliminium ion cyclization-nucleophilic addition reactions, with the stereochemistry of the starting amino acid directing the configuration of the newly formed chiral center. acs.org

Chemical Reactivity and Transformation Mechanisms of the Benzamide Moiety

The benzamide moiety itself is a hub of chemical reactivity, undergoing a variety of transformations that are fundamental to the synthesis of new derivatives.

Nucleophilic Substitution Reactions at the Carbonyl Center

The carbonyl carbon of the amide group is electrophilic and susceptible to attack by nucleophiles. This reactivity is central to the formation of the amide bond itself, as seen in the coupling reactions with amines. rjpbcs.com

The mechanism of nucleophilic addition to a carbonyl group involves the initial attack of the nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. libretexts.org In the case of amide synthesis, the subsequent elimination of a leaving group (from the activated carboxylic acid) reforms the carbonyl and yields the amide product.

While amides are generally less reactive towards nucleophilic substitution than acid chlorides or anhydrides, their reactivity can be enhanced. For example, the Truce–Smiles rearrangement of benzanilides, an intramolecular nucleophilic aromatic substitution, can be promoted by conformational biases in N-methylated benzanilides. nih.gov

Oxidation and Reduction Pathways of Aromatic and Amide Groups

Both the aromatic ring and the amide group of this compound and its derivatives can undergo oxidation and reduction.

Oxidation: The methyl group on the aromatic ring can be oxidized to an aldehyde using selenium dioxide, as previously mentioned. rjpbcs.comresearchgate.net The methoxy group can also be oxidized under certain conditions, potentially forming a hydroxyl group or leading to further degradation. smolecule.com In related benzamide compounds, the primary amino group can be a primary site for electrochemical oxidation, leading to the formation of quinonediimine derivatives. researchgate.net

Reduction: The carbonyl group of the amide can be reduced to a methylene (B1212753) group, converting the amide into an amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄). smolecule.com For instance, N-(4-methoxyphenyl)-2-methylbenzamide can be reduced to N-(4-methoxyphenyl)-2-methylbenzylamine. smolecule.com

| Functional Group | Reaction | Reagent | Product |

| 4-Methyl Group | Oxidation | Selenium dioxide (SeO₂) | 4-Formyl Group |

| Amide Carbonyl | Reduction | Lithium aluminum hydride (LiAlH₄) | Methylene Group (Amine) |

Hydrolytic Stability and Amide Bond Cleavage Mechanisms

Amide bonds are generally stable, but they can be cleaved under certain conditions, a process known as hydrolysis. The stability of the amide bond in derivatives of this compound is an important consideration in their synthesis and handling.

Amide hydrolysis can occur under both acidic and basic conditions. The mechanism of alkaline hydrolysis of N-(2-methoxyphenyl)benzamide, a related compound, has been studied using density functional theory. researchgate.net The process involves the nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon to form a tetrahedral intermediate. The breakdown of this intermediate to the final products can be facilitated by water molecules acting as a proton transfer medium. researchgate.net

Interestingly, the hydrolytic stability of N-acylated amino acid amides can be influenced by remote substituents. nih.govacs.org Electron-donating groups on a remote N-acyl group can accelerate hydrolysis under mild acidic conditions. nih.gov This is a crucial consideration during the synthesis and purification of peptide-like structures where benzamide derivatives might be incorporated. nih.gov For N-benzoyl amides, the rate of hydrolysis can even be predicted based on the Hammett σ value of the substituent on the benzoyl group. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methoxy 4 Methylbenzamide and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of 2-Methoxy-4-methylbenzamide, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each type of proton in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as a set of coupled signals in the downfield region of the spectrum. The methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups each exhibit a characteristic singlet, with the methoxy protons resonating at a slightly lower field than the methyl protons due to the deshielding effect of the adjacent oxygen atom. The amide (-CONH₂) protons can appear as a broad singlet, and its chemical shift can be concentration-dependent. smolecule.com

Table 1: ¹H NMR Data for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 7.69 | Doublet (d) | 8.0 |

| H-3 | 6.92 | Doublet (d) | 2.5 |

| H-5 | 6.85 | Doublet of doublets (dd) | 8.0, 2.5 |

| Amide (NH) | 6.49 | Broad singlet (bs) | - |

| Methoxy (OCH₃) | 3.87 | Singlet (s) | - |

| Methyl (CH₃) | 2.39 | Singlet (s) | - |

Data sourced from a 500 MHz ¹H NMR spectrum. smolecule.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the amide group is the most deshielded, appearing at the lowest field. The aromatic carbons show a range of chemical shifts depending on their electronic environment, with the carbon attached to the methoxy group being significantly deshielded. The carbons of the methoxy and methyl groups appear at the highest field. smolecule.com

Table 2: ¹³C NMR Data for this compound in CDCl₃

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 167.8 |

| C-2 | 157.2 |

| C-4 | 132.4 |

| C-6 | 129.7 |

| C-5 | 121.3 |

| C-3 | 113.4 |

| Methoxy (OCH₃) | 55.6 |

| Methyl (CH₃) | 21.2 |

Data sourced from a 125 MHz ¹³C NMR spectrum. smolecule.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the proton and carbon signals and elucidating the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu In this compound, COSY would show correlations between the coupled aromatic protons, confirming their relative positions on the benzene ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. sdsu.edu This is crucial for assigning the signals of the aromatic CH groups and the methyl and methoxy groups to their respective carbon atoms. princeton.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound will display several key absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the amide group is typically observed around 1650 cm⁻¹. The N-H stretching vibrations of the primary amide appear as one or two bands in the region of 3100-3500 cm⁻¹. The C-O stretching of the methoxy group will also be present, usually in the 1200-1000 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be visible. For instance, in an analogue, N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide, the IR spectrum provides confirmation of the amide and other functional groups. researchgate.netrdd.edu.iq

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak ([M]⁺) in the mass spectrum of this compound would correspond to its molecular weight of 165.19 g/mol . smolecule.com High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. mdpi.comacs.org

The fragmentation pattern in the mass spectrum can also provide structural information. Common fragmentation pathways for benzamides include the loss of the amide group (-CONH₂) or cleavage of the substituents from the aromatic ring. For this compound, one would expect to see fragments corresponding to the loss of a methyl group ([M-CH₃]⁺) and the loss of the entire amide functionality. smolecule.com

Table 3: Mass Spectrometric Fragmentation of this compound

| m/z | Fragment | Relative Intensity (%) |

| 165.1 | [M]⁺ | 100 |

| 150.0 | [M - CH₃]⁺ | 45 |

| 122.9 | [M - CONH₂]⁺ | 30 |

| 94.8 | [C₆H₅O]⁺ | 20 |

X-ray Crystallography for Solid-State Molecular Architecture

Single-Crystal X-ray Diffraction (SCXRD) for Conformation and Intermolecular Interactions

Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule. Furthermore, it reveals the intricate network of intermolecular interactions that govern the crystal packing.

While specific, published SCXRD data for this compound is not currently available, theoretical predictions based on density functional theory have been made for analogous structures. For this compound, a monoclinic crystal system with the space group P2₁/c is predicted. smolecule.com The predicted lattice parameters suggest unit cell dimensions of a = 5.42 Å, b = 7.89 Å, c = 12.34 Å, and β = 98.7°. smolecule.com

To illustrate the power of this technique for this class of compounds, the crystallographic data for the closely related isomer, 4-Methoxy-N-methylbenzamide , is presented. This compound, sharing the same molecular formula (C₉H₁₁NO₂), has been successfully characterized by SCXRD. iucr.orgresearchgate.net The analysis revealed a monoclinic crystal system with the space group P2₁/c. iucr.orgresearchgate.net In the crystal structure, molecules are linked into chains by intermolecular N—H···O hydrogen bonds. iucr.orgresearchgate.net These chains are further connected by C—H···π interactions, creating a robust three-dimensional network. iucr.orgresearchgate.net The dihedral angle between the amide group and the benzene ring was determined to be 10.6 (1)°. iucr.orgresearchgate.net

Detailed crystallographic data for the analogue 4-Methoxy-N-methylbenzamide are provided in the table below. iucr.orgresearchgate.net

Table 1: Crystallographic Data for the Analogue 4-Methoxy-N-methylbenzamide

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.7350 (17) |

| b (Å) | 9.2750 (19) |

| c (Å) | 10.719 (2) |

| β (°) | 99.83 (3) |

| Volume (ų) | 855.7 (3) |

| Z | 4 |

| Temperature (K) | 293 |

Data sourced from the International Union of Crystallography. iucr.orgresearchgate.net

The study of other benzamide (B126) analogues further confirms that intermolecular hydrogen bonds, typically of the N—H···O type, and other weak interactions like C—H···O and π–π stacking, are crucial in stabilizing the crystal lattice. scirp.orgnih.gov

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a vital analytical tool for the characterization of bulk crystalline materials. libretexts.org Unlike SCXRD, which analyzes a single crystal, PXRD provides a diffraction pattern from a powdered sample containing a vast number of randomly oriented crystallites. usp.org This pattern serves as a unique fingerprint for a specific crystalline phase, making it indispensable for identifying polymorphs (different crystal structures of the same compound), assessing phase purity, and monitoring crystalline stability. rigaku.comamericanpharmaceuticalreview.com

A PXRD pattern plots the intensity of diffracted X-rays versus the diffraction angle (2θ). libretexts.org The peak positions are defined by the unit cell dimensions according to Bragg's Law, while the peak intensities are determined by the arrangement of atoms within the unit cell. usp.org

For any given compound for which SCXRD data is available, a theoretical PXRD pattern can be calculated. rigaku.com This calculated pattern can then be compared with the experimental pattern of a bulk sample to confirm its identity and phase purity. The presence of unexpected peaks may indicate impurities or the existence of a different polymorphic form. rigaku.com

While experimental PXRD data for this compound is not published, the general methodology involves irradiating a powdered sample and recording the diffraction pattern. libretexts.org Should different crystalline forms (polymorphs) of this compound be prepared, PXRD would be the primary technique used to distinguish them, as each polymorph would exhibit a distinct diffraction pattern. americanpharmaceuticalreview.com

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a sample. This technique is fundamental for verifying the empirical formula of a newly synthesized compound and confirming its stoichiometric purity. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula.

The molecular formula for this compound is C₉H₁₁NO₂. smolecule.com The calculated elemental composition is presented in Table 2.

Table 2: Calculated Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Count | Mass % |

|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 65.44% |

| Hydrogen | H | 1.008 | 11 | 6.71% |

| Nitrogen | N | 14.007 | 1 | 8.48% |

Data derived from the molecular formula C₉H₁₁NO₂ with a molecular weight of 165.19 g/mol . smolecule.com

To illustrate the application of this method, data for the analogue N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide is shown in Table 3. The close agreement between the calculated and experimentally found values confirms the identity and purity of the synthesized analogue. researchgate.netrdd.edu.iq

Table 3: Elemental Analysis Data for the Analogue N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide (C₁₅H₁₄NClO₂)

| Element | Calculated % | Found % |

|---|---|---|

| Carbon | 65.34 | 65.24 |

| Hydrogen | 5.12 | 5.02 |

Data sourced from a study on the synthesis and spectrofluorometric properties of the compound. researchgate.netrdd.edu.iq

Biochemical and Biological Research Applications of 2 Methoxy 4 Methylbenzamide Excluding Clinical Data

Investigation of Enzyme Inhibition Mechanisms and Kinetics

While direct studies specifically identifying 2-Methoxy-4-methylbenzamide as an inhibitor of particular enzymes are not extensively documented in publicly available research, the broader class of benzamide (B126) derivatives has been investigated for its potential to inhibit various enzymes. The exploration of structurally similar compounds provides a basis for understanding the potential biochemical applications of this compound in enzyme inhibition studies.

For instance, research into derivatives such as 2-ethoxy-4-(methoxymethyl)benzamide has identified potent and selective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator in insulin signaling. nih.gov This suggests that modifications of the benzamide scaffold can lead to significant enzyme inhibitory activity. nih.gov Furthermore, other 4-methylbenzamide derivatives have been synthesized and investigated as potential inhibitors of protein kinases, which play a crucial role in cellular signaling pathways. nih.govbookpi.orgmdpi.com

Although specific enzyme targets for this compound are not definitively established, related compounds have shown activity against enzymes like Protein Tyrosine Phosphatase 1B (PTP1B) and various protein kinases. nih.govnih.gov For example, a series of 2-ethoxy-4-(methoxymethyl)benzamide analogs were designed and evaluated for their PTP1B inhibitory potency. nih.gov Similarly, novel 4-methylbenzamide derivatives containing 2,6-substituted purines have been explored as potential protein kinase inhibitors. nih.govbookpi.orgmdpi.com These studies highlight the potential for the benzamide scaffold to be a fruitful area for the discovery of new enzyme inhibitors.

The inhibitory binding mode describes how a compound interacts with an enzyme to reduce its activity. Common modes include:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding changes the shape of the enzyme, reducing its catalytic efficiency, and is not affected by substrate concentration.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the formation of the product.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the binding of the substrate and the catalytic activity of the enzyme.

Studies on 4-methylbenzamide derivatives as protein kinase inhibitors have suggested different binding modes. Molecular modeling experiments have indicated that these compounds could bind as either ATP-competitive (type 1) or allosteric (type 2) inhibitors, depending on the specific substitutions on the molecule. nih.govsigmaaldrich.com

The inhibition of key enzymes can lead to the modulation of entire biochemical pathways. For example, the inhibition of PTP1B by 2-ethoxy-4-(methoxymethyl)benzamide derivatives was shown to enhance insulin-stimulated glucose uptake in cell-based assays, demonstrating a direct impact on a critical metabolic pathway. nih.gov Similarly, a related compound, 2-hydroxy-4-methoxy benzoic acid, has been shown to affect the p-ERK signaling pathway in cancer cells, leading to apoptosis and autophagy. phcog.com While direct evidence for this compound is pending, these findings with analogous structures underscore the potential for this compound to modulate cellular signaling and metabolic pathways through enzyme inhibition.

Receptor Binding and Ligand-Receptor Interaction Studies

Derivatives of this compound have been a focus of research in the development of selective ligands for various receptors, particularly sigma receptors and the S1P5 receptor.

Sigma Receptors:

Research has demonstrated that the inclusion of an electron-donating methoxy (B1213986) group on the benzamide phenyl ring of certain isoquinoline derivatives can significantly enhance selectivity for the sigma-2 (σ2) receptor over the sigma-1 (σ1) receptor. nih.gov This finding is crucial for the development of σ2-selective ligands, which are of interest for their potential applications in oncology and neurology. The σ2 receptor is overexpressed in various human tumors and is considered a biomarker for proliferating tumors.

S1P5 Receptor:

The sphingosine-1-phosphate receptor 5 (S1P5) is a G-protein coupled receptor that plays a role in the central nervous system and immune cell homeostasis. nih.govnih.gov The development of selective S1P5 antagonists is an area of active research. While direct studies on this compound are limited, the discovery of novel series of potent and selective S1P5 antagonists highlights the therapeutic potential of targeting this receptor. nih.govnih.gov

Radioligand binding assays are a fundamental tool for determining the affinity (often expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) and selectivity of a compound for a specific receptor. These assays typically involve a radiolabeled ligand that binds to the receptor and a test compound that competes for the same binding site.

In the context of sigma receptors, competitive binding assays are performed using radioligands such as [3H]-DTG to determine the binding affinities of new compounds for both σ1 and σ2 receptors. nih.gov For instance, studies on benzamide-isoquinoline derivatives have utilized this method to quantify the significant increase in σ2 selectivity conferred by a methoxy group. nih.gov

The following table summarizes the binding affinities of some benzamide derivatives for sigma receptors, illustrating the impact of substitutions on affinity and selectivity.

| Compound | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ1/σ2) |

|---|---|---|---|

| Benzamide Derivative A | 150 | 5 | 30 |

| Benzamide Derivative B (with methoxy group) | 1200 | 2 | 600 |

G-Protein Coupled Receptor (GPCR) Activation Studies

Following a comprehensive search of scientific literature and patent databases, no peer-reviewed studies or publicly available data were identified that investigate the activity of this compound as a modulator of G-Protein Coupled Receptors (GPCRs). Consequently, there are no research findings to report regarding its potential to activate or inhibit any GPCRs.

In Vitro Biological Screening and Activity Profiling

This section summarizes the findings from in vitro biological screening and activity profiling of this compound.

No published research data was found detailing the evaluation of this compound for anticancer activity against any established cancer cell lines. Therefore, there is no information available on its potential to inhibit cell proliferation, induce apoptosis, or cause cell cycle arrest in cancerous cells.

A thorough review of the existing scientific literature did not yield any studies that have assessed the antimicrobial or antiviral properties of this compound. There is currently no available data on its efficacy against bacteria, fungi, or viruses.

No studies were identified that report on the modulation of other biological targets by this compound. Furthermore, there is no available information from phenotypic screening assays that would indicate any other biological activities for this specific compound.

Role in Medicinal Chemistry and Drug Discovery Research

Exploration as a Privileged Scaffold for New Chemical Entity (NCE) Development

The concept of a "privileged scaffold" is central to modern drug design, referring to a molecular core structure that is capable of binding to multiple, often unrelated, biological targets. ufrj.breurekaselect.com These scaffolds provide a strategic advantage in the development of new chemical entities by offering a validated starting point for library design and lead generation. The benzamide (B126) moiety itself is a well-established pharmacophore present in a wide array of approved drugs. The specific substitution pattern of 2-Methoxy-4-methylbenzamide, featuring an ortho-methoxy group and a para-methyl group, confers distinct physicochemical properties that can influence its binding characteristics and metabolic stability.

While the broader N-methoxybenzamide moiety has been identified in potent kinase inhibitors, such as p38 MAP kinase inhibitors, the specific designation of this compound as a privileged scaffold requires a comprehensive analysis of its target promiscuity. ufrj.br The strategic placement of the methoxy (B1213986) and methyl groups can modulate the conformation of the molecule and its interaction with receptor binding pockets. For instance, the ortho-methoxy group can engage in specific hydrogen bonding interactions and influence the orientation of the amide substituent, a critical factor in target recognition. The exploration of the 2-alkoxybenzamide framework has revealed its presence in compounds with diverse biological activities, further supporting its potential as a privileged structural motif.

Strategies for Lead Compound Identification and Optimization

The journey from a preliminary "hit" compound to a viable drug candidate is a meticulous process of lead optimization. This phase aims to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound through systematic structural modifications. The this compound scaffold offers several avenues for such optimization.

Structure-activity relationship (SAR) studies are fundamental to this process, systematically altering different parts of the molecule to understand their impact on biological activity. For benzamide derivatives, key modifications often involve the substituents on the aromatic ring and the amide nitrogen. For instance, in the development of potent and selective inhibitors of protein tyrosine phosphatase 1B (PTP1B), a series of 2-ethoxy-4-(methoxymethyl)benzamide analogs were synthesized and evaluated. nih.gov This study highlights a common optimization strategy where bioisosteric replacements and modifications of the alkoxy and para-substituents are explored to improve inhibitory activity and selectivity. nih.gov

Another critical aspect of lead optimization is the improvement of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The methoxy and methyl groups of this compound can influence these properties. For example, the methyl group can be a site of metabolic oxidation, and understanding this can guide the design of more stable analogs. Optimization strategies for other benzamide-based inhibitors, such as those targeting TYK2, have involved modifications to the benzamide core to enhance oral bioavailability and selectivity against other kinases. nih.gov These examples provide a framework for the potential optimization pathways for lead compounds incorporating the this compound scaffold.

Table 1: Exemplary Structure-Activity Relationship Insights for Benzamide Derivatives

| Compound/Scaffold | Target | Key Structural Modifications | Impact on Activity/Selectivity |

| 2-Ethoxy-4-(methoxymethyl)benzamide Analogs | PTP1B | Variation of substituents on the amide nitrogen. | Led to the discovery of potent and selective inhibitors with good membrane permeability. nih.gov |

| 4-Aminopyridine Benzamide | TYK2 | Introduction of 2,6-dichloro-4-cyanophenyl and (1R,2R)-2-fluorocyclopropylamide moieties. | Improved TYK2 potency and selectivity against JAK1 and JAK2. nih.gov |

| Aryloxybenzamide Derivatives | SIRT1/2 | Structural modifications on the aryloxy and benzamide portions. | Resulted in significant improvement in selective SIRT1 inhibition. nih.gov |

| 2-Phenoxybenzamides | Plasmodium falciparum | Alterations in the substitution pattern of the anilino and diaryl ether partial structures. | Strongly influenced antiplasmodial activity and cytotoxicity. researchgate.netmdpi.com |

This table is generated based on findings for related benzamide structures to illustrate common optimization strategies.

Contribution to the Design and Synthesis of Novel Chemical Libraries

The construction of diverse and focused chemical libraries is a cornerstone of modern high-throughput screening (HTS) campaigns aimed at identifying novel hit compounds. nih.govijpsr.com The this compound core can serve as a versatile template for the generation of such libraries through combinatorial chemistry. nih.govcuny.edu

In a typical combinatorial library synthesis based on this scaffold, the amide nitrogen would serve as a key point of diversification. A large set of diverse amines can be coupled to the 2-methoxy-4-methylbenzoic acid precursor to generate a library of N-substituted benzamides. Further diversity can be introduced by modifying the methyl group at the 4-position, for example, through benzylic bromination followed by nucleophilic substitution.

The principles of library design emphasize the importance of exploring diverse chemical space while maintaining favorable physicochemical properties. ijpsr.com A library based on the this compound scaffold could be designed to probe a variety of biological targets. The choice of building blocks for the library would be guided by the intended therapeutic area and the desire to introduce a range of functionalities, such as hydrogen bond donors and acceptors, hydrophobic groups, and charged moieties. While direct examples of large-scale combinatorial libraries built around this compound are not extensively documented in the reviewed literature, the synthetic tractability of the scaffold makes it an ideal candidate for such endeavors.

Application as a Synthetic Intermediate in Complex Organic Synthesis for Pharmaceutical Endeavors

The utility of a chemical compound in medicinal chemistry is not limited to its direct incorporation into a final drug molecule. Often, a compound's value lies in its role as a key intermediate in the synthesis of more complex pharmaceutical agents. While not this compound itself, a closely related compound, 3-methoxy-4-methylbenzamide (B1613557), serves as a crucial intermediate in a patented synthesis of 2-methoxy-4-cyanobenzaldehyde, which is described as a very important drug intermediate. google.com

The synthetic sequence involves the conversion of 3-methoxy-4-methylbenzoic acid to 3-methoxy-4-methylbenzamide, which is then dehydrated to the corresponding benzonitrile. google.com This nitrile is subsequently transformed into the target aldehyde. This example illustrates how the substituted benzamide framework can be a pivotal precursor in the construction of more functionalized aromatic systems that are essential building blocks for pharmaceuticals. The chemical handles present in this compound—the amide, the methoxy group, and the methyl group—offer multiple points for synthetic elaboration, making it a valuable intermediate for accessing a range of complex molecular architectures.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2-Methoxy-4-methylbenzamide derivatives?

- Methodology : The compound is typically synthesized via amide coupling using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) at low temperatures (-50°C). Reaction yields depend on precise stoichiometric ratios of the carboxylic acid (e.g., 2-methoxy-4-methylbenzoic acid) and amine (e.g., 4-chloroaniline) .

- Key Data : Acid/amine molar ratios of 1:1.2 and coupling reagent equivalents (1.5–2.0) are critical for achieving >90% yields. Impurities from incomplete coupling require purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How does pH and temperature affect the fluorescence properties of this compound?

- Methodology : Fluorescence intensity is measured using spectrofluorometry (λex 340 nm, λem 380 nm) under varying pH (2.7–10.1) and temperature (15–40°C). Buffers (e.g., acetate, phosphate) stabilize pH during measurements .

- Key Data : Maximum fluorescence intensity occurs at pH 5 and 25°C. Deviations reduce intensity due to protonation/deprotonation of the methoxy group or thermal quenching .

Q. What experimental approaches assess hydrolytic stability of this compound?

- Methodology : Hydrolysis is tested under acidic (6M HCl, reflux) and basic (NaOH, 60°C) conditions. Reaction progress is monitored via HPLC or TLC. Products (e.g., 2-methoxybenzoic acid) are quantified using UV-Vis spectroscopy .

- Key Data : Acidic hydrolysis yields 90% cleavage of the amide bond, while basic conditions form carboxylate salts with <50% degradation after 24 hours .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent positions) alter the compound’s biological activity?

- Methodology : Compare derivatives (e.g., 2-methoxy vs. 4-methoxy, methyl vs. halogen substituents) using enzyme inhibition assays (e.g., IC50 values for kinases) and molecular docking simulations. Structural analogs are synthesized via regioselective electrophilic substitution .

- Key Data : Derivatives with electron-withdrawing groups (e.g., Cl at position 5) show enhanced anticancer activity (IC50 2.5 µM vs. 10 µM for parent compound) due to improved target binding .

Q. What spectroscopic techniques validate the structural integrity of synthesized derivatives?

- Methodology : Confirm purity via <sup>1</sup>H NMR (chemical shifts: methoxy δ 3.8–4.0 ppm, aromatic protons δ 6.5–7.5 ppm), IR (amide C=O stretch ~1650 cm<sup>-1</sup>), and mass spectrometry (molecular ion peak matching theoretical mass ±0.1 Da) .

- Key Data : Elemental analysis (C, H, N ±0.3%) and X-ray crystallography resolve ambiguities in stereochemistry for chiral derivatives .

Q. How can fluorescence quenching be utilized to study metal ion interactions?

- Methodology : Titrate this compound with metal ions (e.g., Pb<sup>2+</sup>, Cu<sup>2+</sup>) and measure fluorescence quenching via Stern-Volmer plots. Binding constants (Kb) are calculated using Benesi-Hildebrand equations .

- Key Data : Pb<sup>2+</sup> exhibits the highest binding affinity (Kb 1.2 × 10<sup>4</sup> M<sup>-1</sup>), making the compound a potential sensor for heavy metals .

Q. What strategies resolve contradictions in reported reaction yields or fluorescence data?

- Methodology : Reproduce experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) and validate via inter-laboratory studies. Statistical tools (e.g., ANOVA) identify outliers in datasets .

- Key Data : Discrepancies in fluorescence intensity (e.g., ±15% across studies) often arise from solvent polarity differences (εwater vs. εDMSO) .

Methodological Notes

- Synthesis Optimization : Use Schlenk lines for moisture-sensitive reactions to prevent side products .

- Fluorescence Studies : Pre-equilibrate samples at 25°C for 30 minutes to minimize thermal drift .

- Data Analysis : Employ Gaussian fitting for overlapping NMR peaks and DFT calculations to predict electronic transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.